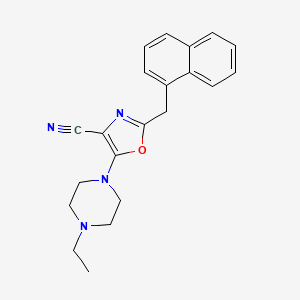![molecular formula C26H24N2OS3 B11135552 N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11135552.png)
N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2-[(4-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE is a complex organic compound characterized by the presence of cyano, bis(4-methylphenyl)sulfanyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-trans-1,2-bis-(4′-methylbiphenyl)-ethylene: Similar in structure but differs in the presence of ethylene linkage.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of acetamide.
N-(3-Chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide: Similar in having sulfonamide and aromatic groups.
Uniqueness
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE is unique due to its combination of cyano, bis(4-methylphenyl)sulfanyl, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N2OS3 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
N-[1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C26H24N2OS3/c1-18-4-10-21(11-5-18)30-17-25(29)28-24(16-27)26(31-22-12-6-19(2)7-13-22)32-23-14-8-20(3)9-15-23/h4-15H,17H2,1-3H3,(H,28,29) |
InChI Key |
YNTPPPKGRUBUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC(=C(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(sec-butyl)-5-{(Z)-1-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11135471.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11135478.png)
![7-benzyl-N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11135495.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11135498.png)
![3-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11135511.png)
![{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone](/img/structure/B11135514.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B11135522.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11135535.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135537.png)
![1-(4-Fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135554.png)
![3'-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione](/img/structure/B11135557.png)
![6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B11135559.png)

![5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B11135562.png)
